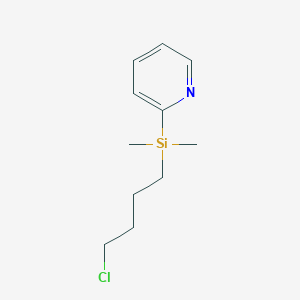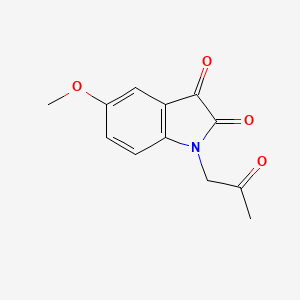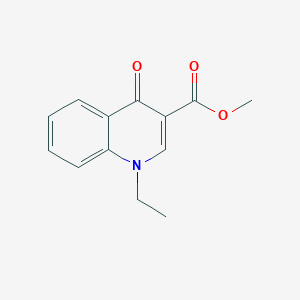![molecular formula C13H11NO3 B11878465 N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide CAS No. 872452-05-6](/img/structure/B11878465.png)
N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-4-yl group attached to a vinyl acetamide moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide typically involves the condensation of 4-hydroxycoumarin with acetamide derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Investigated for its potential anti-inflammatory, anticoagulant, and anticancer activities.
Industry: Utilized in the development of optical brighteners and fluorescent dyes.
Mécanisme D'action
The mechanism of action of N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Uniqueness
N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide stands out due to its unique vinyl acetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propriétés
Numéro CAS |
872452-05-6 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-[1-(2-oxochromen-4-yl)ethenyl]acetamide |
InChI |
InChI=1S/C13H11NO3/c1-8(14-9(2)15)11-7-13(16)17-12-6-4-3-5-10(11)12/h3-7H,1H2,2H3,(H,14,15) |
Clé InChI |
LTMNQGUZZGBUKS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C)C1=CC(=O)OC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


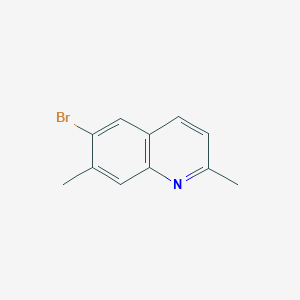
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
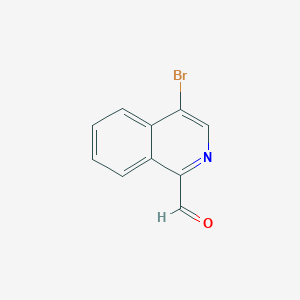
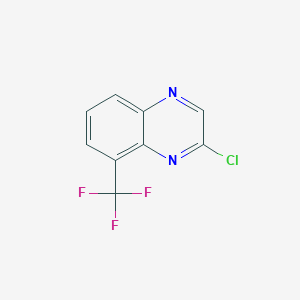
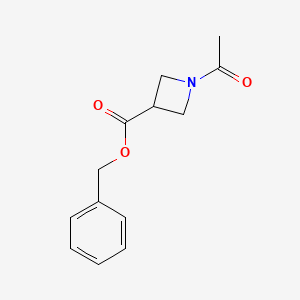

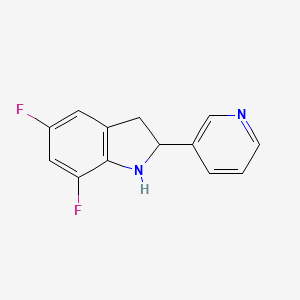

![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
